N-[4-(pentyloxy)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
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Overview
Description
N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is an organic compound with a complex structure that includes a pentyloxyphenyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the pentyloxyphenyl intermediate, which can be achieved through the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate. The resulting pentyloxyphenyl compound is then reacted with an appropriate amine to form the ethanediamide structure. The tetrahydrofuran-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tetrahydrofuran-2-ylmethyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(pentyloxy)phenyl]-N’-(2-thienylmethyl)ethanediamide
- N-[4-(pentyloxy)phenyl]-N’-(2-furylmethyl)ethanediamide
Uniqueness
N-[4-(pentyloxy)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide is unique due to the presence of both the pentyloxyphenyl and tetrahydrofuran-2-ylmethyl groups, which confer specific chemical and biological properties. This combination of functional groups may enhance its stability, solubility, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C18H26N2O4 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C18H26N2O4/c1-2-3-4-11-23-15-9-7-14(8-10-15)20-18(22)17(21)19-13-16-6-5-12-24-16/h7-10,16H,2-6,11-13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
YPNRTWIHAFTELE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
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